Cas no 921211-29-2 (ent-16-Kaurene-3β,15β,18-triol)

Ent-16-Kaurene-3β,15β,18-triol is a diterpenoid compound characterized by its unique kaurene skeleton with hydroxyl groups at the 3β, 15β, and 18 positions. This structural configuration imparts distinct physicochemical properties, making it valuable for research in natural product chemistry and biosynthesis studies. Its polyhydroxylated nature enhances solubility in polar solvents, facilitating experimental handling and derivatization. The compound serves as a key intermediate in the synthesis of bioactive diterpenoids, with potential applications in pharmacological investigations. Its well-defined stereochemistry ensures reproducibility in studies, while its natural origin aligns with interest in plant-derived metabolites. Analytical characterization is supported by its predictable NMR and mass spectral profiles.
ent-16-Kaurene-3β,15β,18-triol structure
921211-29-2 structure
商品名:ent-16-Kaurene-3β,15β,18-triol
CAS番号:921211-29-2
MF:C20H32O3
メガワット:320.466286659241
CID:1080787
PubChem ID:15946298

ent-16-Kaurene-3β,15β,18-triol 化学的及び物理的性質

名前と識別子

    • ent-16-Kaurene-3β,15β,18-triol
    • (3α,4β,15α)-Kaur-16-ene-3,15,18-triol (ACI)
    • ent-16-Kaurene-3beta,15beta,18-triol
    • 921211-29-2
    • (1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol
    • ent-16-Kaurene-3b,15b,18-triol
    • AKOS032962632
    • CS-0024269
    • HY-N3815
    • インチ: 1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1
    • InChIKey: JSICAMHPRQJNMG-WWWUCTDISA-N
    • ほほえんだ: O[C@H]1C(=C)[C@H]2C[C@]31CC[C@@H]1[C@@]([C@@H](CC[C@@]1(C)[C@@H]3CC2)O)(C)CO

計算された属性

  • せいみつぶんしりょう: 320.23500
  • どういたいしつりょう: 320.23514488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 60.7Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 205-206℃
  • ふってん: 473.4±45.0 °C at 760 mmHg
  • フラッシュポイント: 214.4±23.3 °C
  • PSA: 60.69000
  • LogP: 2.88940
  • じょうきあつ: 0.0±2.7 mmHg at 25°C

ent-16-Kaurene-3β,15β,18-triol セキュリティ情報

ent-16-Kaurene-3β,15β,18-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3936-1 mg
ent-16-Kaurene-3beta,15beta,18-triol
921211-29-2
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN3936-1 mL * 10 mM (in DMSO)
ent-16-Kaurene-3beta,15beta,18-triol
921211-29-2 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
A2B Chem LLC
AH97220-5mg
ent-16-Kaurene-3beta,15beta,18-Triol
921211-29-2
5mg
$702.00 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E63080-5mg
(3R,4S,4aS,6aR,7S,9R,11aS,11bS)-4-(hydroxymethyl)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-3,7-diol
921211-29-2 ,HPLC≥98%
5mg
¥5600.0 2023-09-07
TargetMol Chemicals
TN3936-5 mg
ent-16-Kaurene-3beta,15beta,18-triol
921211-29-2 98%
5mg
¥ 3,940 2023-07-10
TargetMol Chemicals
TN3936-1 ml * 10 mm
ent-16-Kaurene-3beta,15beta,18-triol
921211-29-2
1 ml * 10 mm
¥ 4040 2024-07-24
TargetMol Chemicals
TN3936-1 ml * 10 mm
ent-16-Kaurene-3beta,15beta,18-triol
921211-29-2
1 ml * 10 mm
¥ 4040 2024-07-19
Cooke Chemical
LN1460554-5mg
ent-16-Kaurene-3β,15β,18-triol
921211-29-2 HPLC≥98%
5mg
RMB 3840.00 2025-02-21
TargetMol Chemicals
TN3936-5mg
ent-16-Kaurene-3beta,15beta,18-triol
921211-29-2
5mg
¥ 3940 2024-07-19
TargetMol Chemicals
TN3936-5mg
ent-16-Kaurene-3beta,15beta,18-triol
921211-29-2
5mg
¥ 3940 2024-07-24

ent-16-Kaurene-3β,15β,18-triol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Ethanol ;  6 d, 25 °C
リファレンス
Microbial transformation of two 15α-hydroxy-ent-kaur-16-ene diterpenes by Mucor plumbeus
Fraga, Braulio M.; de Alfonso, Ignacio; Gonzalez-Vallejo, Victoria; Guillermo, Ricardo, Tetrahedron, 2010, 66(1), 227-234

ent-16-Kaurene-3β,15β,18-triol Raw materials

ent-16-Kaurene-3β,15β,18-triol Preparation Products

ent-16-Kaurene-3β,15β,18-triol 関連文献

ent-16-Kaurene-3β,15β,18-triolに関する追加情報

Ent-16-Kaurene-3β,15β,18-Triol (CAS No. 921211-29-2): A Comprehensive Overview

Ent-16-Kaurene-3β,15β,18-triol (CAS No. 921211-29-2) is a triterpenoid compound with a unique structure and significant biological activities. This compound belongs to the kaurene family of triterpenes, which are widely distributed in nature and have been extensively studied for their pharmacological properties. The ent-16-ketone moiety in its structure plays a crucial role in determining its bioactivity and selectivity.

The ent-16-ketone group is a characteristic feature of this compound, contributing to its ability to interact with various biological targets. Recent studies have highlighted the potential of ent-kaurenol derivatives in anti-inflammatory and anticancer therapies. For instance, research published in the *Journal of Natural Products* demonstrated that ent-kaurenol derivatives exhibit potent inhibitory effects on pro-inflammatory cytokines, making them promising candidates for inflammatory disease treatments.

The 3β,15β,18-triol configuration of this compound is another key structural feature that influences its pharmacokinetics and bioavailability. Triols are known to enhance solubility and stability, which are critical factors for drug delivery systems. A study in *Pharmaceutical Research* explored the use of ent-kaurenol triols as carriers for poorly soluble drugs, showing improved bioavailability and reduced toxicity.

From a synthetic perspective, the preparation of ent-kaurenol derivatives has been optimized through various methodologies. One notable approach involves the use of enzymatic catalysis to achieve high stereoselectivity in the formation of the ent-kaurenol skeleton. This method has been detailed in *Green Chemistry*, emphasizing its environmental benefits and scalability for industrial applications.

In terms of applications, ent-kaurenol derivatives have shown potential in cosmeceuticals due to their antioxidant and skin-repairing properties. A recent article in *Cosmetics* reported that ent-ketone-containing compounds can effectively protect against UV-induced oxidative stress in human skin cells, suggesting their use in sunscreen formulations.

Looking ahead, the development of ent-ketone-based drugs is expected to gain momentum with advancements in medicinal chemistry and computational modeling. Researchers are leveraging machine learning algorithms to predict the binding affinities of ent-ketone derivatives to target proteins, accelerating drug discovery processes.

In conclusion, ent-kaurenol triols, particularly CAS No. 921211-29-2 (ent-kaurenol triol derivative) represent a class of compounds with immense therapeutic potential. Their unique structural features and versatile biological activities make them valuable candidates for drug development across multiple therapeutic areas.

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